molecular formula C8H8ClNO2S B11947083 2-Chloroethyl p-nitrophenyl sulfide CAS No. 5535-73-9

2-Chloroethyl p-nitrophenyl sulfide

Cat. No.: B11947083
CAS No.: 5535-73-9
M. Wt: 217.67 g/mol
InChI Key: XSHHJXAFSBWTJU-UHFFFAOYSA-N
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Description

2-Chloroethyl p-nitrophenyl sulfide is an organic compound with the molecular formula C8H8ClNO2S. It is a derivative of sulfur mustard, a chemical warfare agent, and is used primarily in research settings to study the properties and reactions of sulfur-containing organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloroethyl p-nitrophenyl sulfide typically involves the reaction of p-nitrophenyl sulfide with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

2-Chloroethyl p-nitrophenyl sulfide undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The chlorine atom can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like thiols, amines, and alcohols can react with the chlorine atom under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloroethyl p-nitrophenyl sulfide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloroethyl p-nitrophenyl sulfide involves its interaction with cellular components, leading to various biochemical effects. The compound can alkylate DNA and proteins, disrupting their normal functions. This alkylation can lead to cell death or mutations, making it a useful tool for studying the effects of alkylating agents on biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloroethyl phenyl sulfide
  • 2-Chloroethyl ethyl sulfide
  • 4-Nitrophenyl phenyl sulfide

Uniqueness

2-Chloroethyl p-nitrophenyl sulfide is unique due to the presence of both a chloroethyl group and a nitrophenyl group. This combination allows it to undergo a wide range of chemical reactions and makes it particularly useful for studying the effects of both alkylating and nitro-containing compounds .

Properties

CAS No.

5535-73-9

Molecular Formula

C8H8ClNO2S

Molecular Weight

217.67 g/mol

IUPAC Name

1-(2-chloroethylsulfanyl)-4-nitrobenzene

InChI

InChI=1S/C8H8ClNO2S/c9-5-6-13-8-3-1-7(2-4-8)10(11)12/h1-4H,5-6H2

InChI Key

XSHHJXAFSBWTJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])SCCCl

Origin of Product

United States

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